4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
Overview
Description
4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClFNO3S and a molecular weight of 251.66 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an acetamido group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-3-aminobenzene.
Acetylation: The amino group is acetylated to form 4-acetamido-3-fluorobenzene.
Sulfonylation: Finally, the compound is sulfonylated using chlorosulfonic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 4-acetamido-3-fluorobenzene-1-sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Conditions: Aqueous base or acidic conditions are used for hydrolysis reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Sulfonic Acid: Formed by hydrolysis.
Sulfonamide: Formed by reduction.
Scientific Research Applications
4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and acetamido groups, which increase the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of an acetamido group.
4-Acetylamino-3-fluorobenzenesulfonyl chloride: Similar in structure but with an acetylamino group instead of an acetamido group.
Uniqueness
4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-acetamido-3-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)10)15(9,13)14/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELCYFLRNFINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627876 | |
Record name | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-71-3 | |
Record name | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamido-3-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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